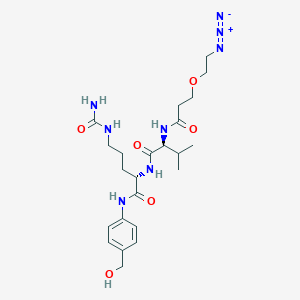![molecular formula C9H12F2N2O5 B12335122 5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12335122.png)
5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2’-deoxyuridine involves several key steps. One common method starts with methyl-2-deoxy-D-ribofuranoside, which undergoes p-toluoylation and subsequent hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine. This intermediate is then condensed with 1-acetoxymercuri-5-fluorouracil, followed by hydrolysis to remove the p-toluoyl group, yielding the final product .
Industrial Production Methods
Industrial production of 5-fluoro-2’-deoxyuridine typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various fluorinated derivatives and modified nucleosides, which can have different biological activities and applications .
Scientific Research Applications
5-fluoro-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms.
Medicine: It is used as an experimental anticancer agent, showing activity against a variety of malignant neoplasms.
Industry: The compound is utilized in the production of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-fluoro-2’-deoxyuridine involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
2’-fluoro-5-ethyl-beta-D-arabinofuranosyluracil: A compound with similar antiviral properties.
5-fluorouridine: A nucleoside analog with applications in biochemical studies.
Uniqueness
5-fluoro-2’-deoxyuridine is unique due to its dual role as an antiviral and antineoplastic agent. Its ability to inhibit thymidylate synthetase and incorporate into DNA distinguishes it from other similar compounds, providing a broad spectrum of applications in both research and clinical settings .
Properties
Molecular Formula |
C9H12F2N2O5 |
|---|---|
Molecular Weight |
266.20 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h3-6,8,14-15H,1-2H2,(H,12,16,17)/t3?,4-,5-,6-,8-/m1/s1 |
InChI Key |
DQHXXWFOMORCQO-NLQUXFCRSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)
![Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12335044.png)


![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)

![7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12335082.png)

![2,2-Dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B12335097.png)
![4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12335098.png)
![(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one](/img/structure/B12335106.png)



